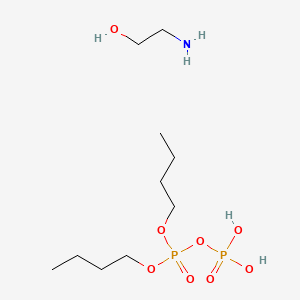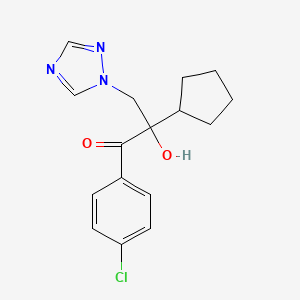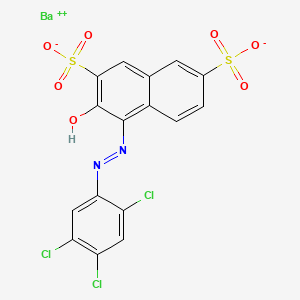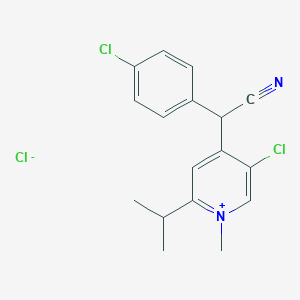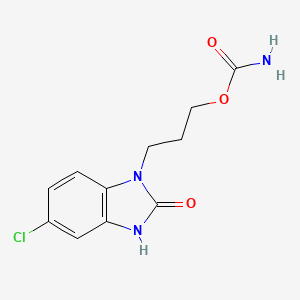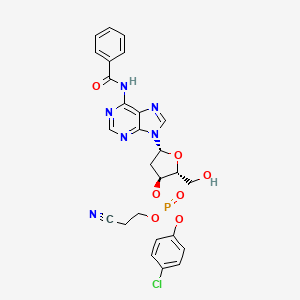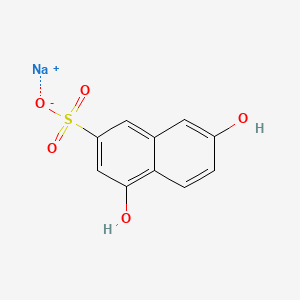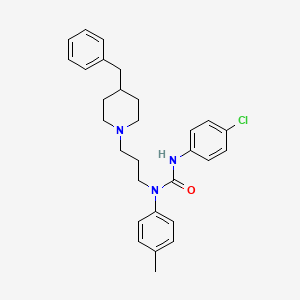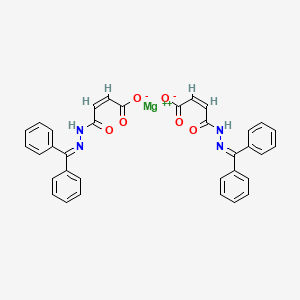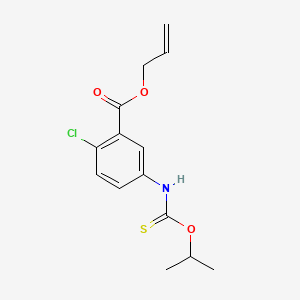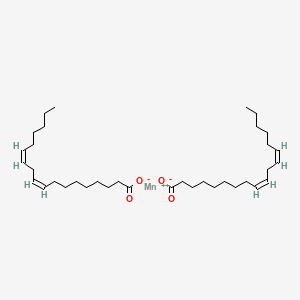
6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C16H28N10 and a molecular weight of 360.471 g/mol . This compound is characterized by the presence of two 1,3,5-triazine rings connected by a decane chain. It is known for its applications in various fields, including chromatography and pharmacokinetics .
Preparation Methods
The synthesis of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) typically involves the reaction of 1,10-decanediamine with cyanuric chloride under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, with the addition of a base like triethylamine to facilitate the reaction . The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) has several scientific research applications:
Biology: The compound is utilized in the study of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine rings can form hydrogen bonds and π-π interactions with target molecules, leading to the stabilization of complexes. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) can be compared with other similar compounds such as:
6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine): This compound has a phenylene linker instead of a decane chain, which affects its solubility and reactivity.
6,6’-(1,10-Decanediyl)bis(1,3,5-triazine-2,4-diamine): This is a synonym for the compound and shares identical properties.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: This compound has a different functional group and is used in the preparation of optode membranes for sodium-selective electrodes.
The uniqueness of 6,6’-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) lies in its specific structure, which provides distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
77442-84-3 |
|---|---|
Molecular Formula |
C16H28N10 |
Molecular Weight |
360.46 g/mol |
IUPAC Name |
6-[10-(4,6-diamino-1,3,5-triazin-2-yl)decyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H28N10/c17-13-21-11(22-14(18)25-13)9-7-5-3-1-2-4-6-8-10-12-23-15(19)26-16(20)24-12/h1-10H2,(H4,17,18,21,22,25)(H4,19,20,23,24,26) |
InChI Key |
NJMHCYOBRBPKCZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC1=NC(=NC(=N1)N)N)CCCCC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


